(2-(Pyridin-2-yl)phenyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2-pyridin-2-ylphenyl)methanol |
InChI |
InChI=1S/C12H11NO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12/h1-8,14H,9H2 |
InChI Key |
MONQUFLFVTYQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC=N2 |
Origin of Product |
United States |
Historical Context and Evolution of Research on the 2 Pyridin 2 Yl Phenyl Methanol Core and Its Derivatives
The journey of (2-(Pyridin-2-yl)phenyl)methanol and its related structures in academic research has been one of gradual discovery and expanding applications. Early investigations often centered on the fundamental synthesis and characterization of this and similar molecules. A common synthetic route involves the reduction of the corresponding ketone, 2-benzoylpyridine (B47108). For instance, a well-established method utilizes sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) to achieve this transformation, yielding the desired alcohol. nih.gov The crystal structure of this compound reveals that the pyridine (B92270) and phenyl rings are significantly twisted relative to each other, with an inclination angle of 71.42(10)°. nih.gov In the solid state, molecules are linked by O-H···N hydrogen bonds, forming helical chains. nih.gov
The evolution of research has seen a significant shift towards the synthesis of chiral derivatives of this scaffold, particularly the (R)- and (S)-enantiomers. These optically pure compounds are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. google.comgoogle.com Asymmetric hydrogenation of 2-benzoylpyridine derivatives has emerged as a key strategy to access these enantiomerically enriched alcohols. google.comgoogle.com This has spurred the development of various chiral catalysts.
For example, research has demonstrated the use of ruthenium and iridium complexes with chiral ligands to catalyze the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone, the precursor ketone. google.comgoogle.com These studies have systematically explored the effects of different metal precursors, chiral ligands, bases, and reaction conditions on the yield and enantioselectivity of the reaction.
Table 1: Selected Examples of Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone to (S)-Phenyl(pyridin-2-yl)methanol
| Catalyst System | Base | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|---|
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Sodium Methoxide | 40 | 3.0 | 12 | 91 | 85 | google.com |
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Lithium tert-butoxide | 80 | 3.0 | 8 | 95 | 95 | google.com |
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Lithium tert-butoxide | 40 | 5.0 | 8 | 97 | 96 | google.com |
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Lithium tert-butoxide | 60 | 3.0 | 8 | 97 | 96 | google.com |
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Lithium tert-butoxide | 40 | 3.0 | 8 | 97 | 99 | google.com |
This evolution highlights a progression from basic synthesis to sophisticated, stereoselective transformations, driven by the increasing demand for enantiopure compounds in various fields of chemistry.
Significance of the 2 Pyridin 2 Yl Phenyl Methanol Scaffold in Contemporary Chemical Science
Asymmetric Catalytic Hydrogenation Strategies
Asymmetric catalytic hydrogenation of the corresponding ketone, phenyl(pyridin-2-yl)methanone, represents a highly atom-economical and attractive route for the synthesis of chiral this compound. researchgate.net Significant research has been directed towards the development of efficient transition metal catalysts and the optimization of reaction parameters to achieve high yields and enantioselectivities.
Development of Chiral Ligands and Transition Metal Catalytic Systems (e.g., Ir/L*, Ru-based catalysts)
The success of asymmetric hydrogenation is heavily reliant on the design of the chiral catalyst, which typically consists of a transition metal center and a chiral ligand. Both iridium (Ir) and ruthenium (Ru) based catalysts have demonstrated considerable efficacy in the reduction of heteroaromatic ketones.
Chiral diphosphine ligands are a prominent class of ligands used in these catalytic systems. For instance, a patented method for preparing (R)-phenyl(pyridin-2-yl)methanol derivatives utilizes a catalyst generated from an iridium metal complex, such as [Ir(COD)Cl]₂, and a chiral bisphosphine ligand. researchgate.net This approach has been shown to produce the desired alcohol with high yield and enantioselectivity. researchgate.net
Ruthenium-based catalysts have also been extensively explored. For the asymmetric hydrogenation of various heteroaromatic ketones, catalysts like trans-RuCl(2)[(R)-xylbinap][(R)-daipen] have proven to be highly effective, yielding chiral alcohols with excellent enantiomeric excess (ee). nih.gov The selection of the chiral ligand is critical, with ligands like BINAP derivatives and Chiraphos being widely employed in industrial-scale asymmetric hydrogenations. The modular nature of these ligands allows for fine-tuning of the catalyst's steric and electronic properties to suit specific substrates. researchgate.netnih.gov
The development of chiral tridentate ligands is also an area of growing interest, as they can offer enhanced stability and selectivity to the metal complex. researchgate.net The choice of both the metal and the ligand is crucial in creating a catalyst that can effectively differentiate between the enantiofaces of the prochiral ketone.
Optimization of Reaction Conditions for High Enantioselectivity and Yield
Achieving optimal performance in asymmetric hydrogenation requires careful optimization of various reaction parameters. These include temperature, hydrogen pressure, solvent, and the presence of additives. The interplay between these factors can significantly influence both the reaction rate and the stereochemical outcome.
For example, in the iridium-catalyzed asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone, a reaction carried out at 40°C under a hydrogen pressure of 3.0 MPa in the presence of lithium tert-butoxide as a base and isopropanol (B130326) as the solvent resulted in a 95% yield and a 99% ee for (R)-phenyl(pyridin-2-yl)methanol. researchgate.net Altering the solvent to methanol (B129727) under otherwise similar conditions led to a slightly lower yield of 92% and an ee of 95%. researchgate.net
Studies on other systems have shown that temperature and hydrogen pressure can have a pronounced effect on enantioselectivity. researchgate.net In some cases, a lower hydrogen pressure and a higher temperature can lead to an increase in the enantiomeric excess of one enantiomer over the other. This is often attributed to the relative rates of the hydrogenation step and the isomerization of catalyst-substrate intermediates.
The following table provides an example of how reaction conditions can be optimized for the synthesis of (R)-phenyl(pyridin-2-yl)methanol using an Ir-based catalyst. researchgate.net
| Catalyst | Base | Solvent | Pressure (MPa) | Temperature (°C) | Yield (%) | ee (%) |
| Chiral Ligand I-1 + [Ir(COD)Cl]₂ | Lithium tert-butoxide | Isopropanol | 3.0 | 40 | 95 | 99 |
| Chiral Ligand I-1 + [Ir(COD)Cl]₂ | Lithium tert-butoxide | Methanol | 3.0 | 40 | 92 | 95 |
| Chiral Ligand I-1 + [Ir(COD)Cl]₂ | Lithium tert-butoxide | Isopropanol | 3.0 | 25 | 91 | 87 |
Addressing Challenges in Industrial-Scale Synthesis (e.g., Turnover Number, Substrate Universality)
While significant progress has been made in the laboratory-scale synthesis of chiral this compound, scaling up these processes for industrial production presents several challenges. A key metric for industrial feasibility is the catalyst's turnover number (TON), which represents the amount of substrate converted per unit of catalyst. researchgate.net For a process to be economically viable, a high TON is essential.
Another challenge is the universality of the catalyst system. researchgate.net Often, a catalyst that performs exceptionally well for a specific substrate may show diminished activity or selectivity for even closely related derivatives. This lack of broad substrate scope can necessitate the development of multiple catalyst systems, increasing costs and complexity. For the synthesis of this compound derivatives, it has been noted that high enantioselectivity is sometimes only achieved when the pyridine ring is unsubstituted. researchgate.net
Catalyst deactivation and the potential for product racemization under certain reaction conditions are also significant hurdles that need to be addressed for robust industrial-scale production. researchgate.net Overcoming these challenges often requires extensive process development and optimization, including catalyst recycling strategies and the design of more robust and versatile catalytic systems.
Biocatalytic Approaches for Enantiopure this compound
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis for the production of enantiopure compounds. researchgate.netnih.gov Enzymes, particularly alcohol dehydrogenases, offer high selectivity and operate under mild reaction conditions, making them attractive for pharmaceutical applications.
Utilization of Alcohol Dehydrogenases (ADHs) in Asymmetric Bioreductions
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov In the context of producing chiral this compound, ADHs are employed for the asymmetric reduction of the prochiral ketone, phenyl(pyridin-2-yl)methanone. This biocatalytic reduction typically utilizes a cofactor, such as NAD(P)H, which provides the hydride for the reduction.
One notable example is the use of the biocatalyst Leuconostoc pseudomesenteroides N13 for the asymmetric reduction of phenyl(pyridin-2-yl)methanone to yield (S)-phenyl(pyridin-2-yl)methanol, which possesses analgesic and anticonvulsant properties. researchgate.netresearchgate.net Through optimization of the reaction conditions, a high conversion of 99% and a yield of 98% were achieved on a gram scale. researchgate.net
The selection of the ADH is crucial, as different enzymes can exhibit varying substrate specificities and stereoselectivities. For instance, ADHs from Lactobacillus species, such as Lactobacillus kefir and Lactobacillus brevis, have been successfully used for the asymmetric reduction of a variety of ketones. nih.govnih.gov Some ADHs produce the (R)-enantiomer of the alcohol, while others yield the (S)-enantiomer, providing access to both chiral forms of the product. nih.gov
| Biocatalyst | Substrate | Product | Conversion (%) | Yield (%) | ee (%) |
| Leuconostoc pseudomesenteroides N13 | Phenyl(pyridin-2-yl)methanone | (S)-phenyl(pyridin-2-yl)methanol | 99 | 98 | >99 |
Engineered Biocatalysts for Phenyl(pyridin-2-yl)methanone Reduction
While naturally occurring ADHs can be effective, their performance with non-natural or sterically demanding substrates like phenyl(pyridin-2-yl)methanone can be limited. researchgate.net To overcome these limitations, protein engineering techniques are employed to create bespoke biocatalysts with enhanced activity, stability, and stereoselectivity.
A significant challenge in the bioreduction of bulky diaryl ketones is the steric hindrance within the enzyme's active site. rsc.org Directed evolution and site-directed mutagenesis are powerful tools to modify the amino acid residues lining the active site, thereby creating more space to accommodate larger substrates. For example, research on an ADH from Lactobacillus kefiri demonstrated that by mutating key amino acid residues, its activity and stereoselectivity towards bulky diaryl ketones could be significantly improved. researchgate.netrsc.org This was achieved by reducing steric hindrance and altering noncovalent interactions within the binding pocket. researchgate.netrsc.org
Such engineering efforts can not only enhance the catalytic efficiency but also, in some cases, invert the stereoselectivity of the enzyme, providing access to the opposite enantiomer of the desired alcohol. rsc.org The ability to tailor biocatalysts for specific transformations like the reduction of phenyl(pyridin-2-yl)methanone is a rapidly advancing field that holds great promise for the sustainable and efficient synthesis of chiral pharmaceuticals.
Asymmetric Addition of Aryl Organometallic Reagents to Heteroaromatic Aldehydes
The catalytic enantioselective 1,2-addition of organometallic reagents to carbonyl compounds represents one of the most direct and efficient methods for constructing chiral alcohols. rug.nl However, the application of this methodology to heteroaromatic aldehydes like pyridine-2-carboxaldehyde, for the synthesis of chiral this compound, is met with significant challenges. The high reactivity of organometallic reagents, such as Grignard reagents, often leads to a competitive and rapid uncatalyzed background reaction, resulting in a racemic or low-enantioselectivity product. rug.nl
Research into the catalytic asymmetric addition of Grignard reagents to carbonyls has seen remarkable progress, particularly with the use of titanium-based catalysts. A notable methodology allows for the catalytic alkylation and arylation of various aldehydes using Grignard reagents in conjunction with titanium tetraisopropoxide and a chiral ligand. rug.nl While this has been successful for a range of aldehydes, its extension to heteroaromatic aldehydes like those in the pyridine series requires careful optimization to suppress the non-catalyzed pathway. For instance, the solvent can play a crucial role, with diethyl ether often being preferred over THF, as the latter can have a detrimental effect on enantioselectivity in some systems. rug.nl
Alternative strategies often involve modifying the pyridine ring or the organometallic reagent to better control the reaction's stereochemical outcome. One approach is the dearomative functionalization of pyridinium (B92312) salts, which can be formed in situ. For example, the enantioselective dearomative alkylation of 4-methoxypyridine (B45360) derivatives with Grignard reagents has been achieved using a chiral copper(I) complex as the catalyst, yielding chiral dihydro-4-pyridones with high enantiomeric excess (ee). nih.gov While this method modifies the pyridine core, it demonstrates the feasibility of using Grignard reagents in asymmetric transformations of pyridine derivatives.
Another related strategy involves the conjugate addition of Grignard reagents to activated alkenyl pyridines. The use of a Lewis acid, such as TMSOTf, can enhance the reactivity of the alkenyl pyridine, allowing for a copper-catalyzed asymmetric addition. nih.gov However, the addition of phenylmagnesium bromide (PhMgBr) in these systems has proven difficult, often resulting in complex reaction mixtures or racemic products. This highlights the specific challenge of aryl additions to pyridine-based substrates. nih.gov The difficulty in achieving high enantioselectivity with aryl Grignard reagents in these systems is attributed to the challenge of the catalyzed reaction outcompeting the Lewis acid-promoted non-catalyzed addition. nih.gov
| Catalyst/Ligand System | Substrate Type | Reagent | Key Findings |
| Chiral Ligand / Ti(Oi-Pr)₄ | Aldehydes | Grignard Reagents | Enables direct catalytic enantioselective addition; solvent choice is critical. rug.nl |
| Chiral Copper(I) Complex | 4-Methoxypyridine Derivatives | Grignard Reagents | Highly enantioselective dearomative alkylation to form dihydro-4-pyridones. nih.gov |
| CuBr·SMe₂ / Chiral Diphosphine Ligand / Lewis Acid | Alkenyl Pyridines | Grignard Reagents | Lewis acid activation is necessary; PhMgBr addition is challenging. nih.gov |
Novel Synthetic Pathways for this compound and Related Structures
Recent advancements in synthetic organic chemistry have opened up new avenues for the synthesis of this compound and structurally related compounds. These methods include classical condensation reactions, modern coupling strategies, and innovative functionalization techniques.
Pyridine-based chalcones, which are α,β-unsaturated ketones containing a pyridine ring, are valuable intermediates in organic synthesis. A primary method for their preparation is the Claisen-Schmidt condensation reaction. This base-catalyzed reaction typically involves the condensation of a substituted acetophenone (B1666503) with a pyridinecarboxaldehyde. rug.nlresearchgate.net For example, pyridine-2-carbaldehyde can be reacted with 2,6-dihydroxy acetophenone in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695). The reaction mixture is heated to facilitate condensation and subsequent dehydration, yielding the corresponding pyridine-based chalcone (B49325). rug.nl
The synthesis can also be designed to create more complex structures, such as dimeric chalcones. In a two-step process, a chalcone skeleton is first formed via a base-catalyzed Claisen-Schmidt condensation, for instance, between 4-hydroxyacetophenone and a pyridinecarboxaldehyde. The resulting hydroxylated chalcone can then undergo a Williamson etherification with a dibromoalkane to link two chalcone units, forming a dimeric structure with an alkyl spacer. researchgate.net The successful formation of the chalcone's α,β-unsaturated ketone system can be confirmed by ¹H NMR spectroscopy, which shows characteristic doublets for the vinylic protons with a coupling constant indicative of a trans configuration. researchgate.net
| Aldehyde | Ketone | Base | Product Type |
| Pyridine-2-carbaldehyde | 2,6-Dihydroxy acetophenone | KOH | Monomeric Pyridine Chalcone rug.nl |
| Pyridine-4-yl-carbaldehyde | 1-(4-Hydroxyphenyl)ethan-1-one | Base | Monomeric Hydroxyphenyl Pyridyl Chalcone researchgate.net |
| Monomeric Hydroxyphenyl Pyridyl Chalcone | Dibromoalkane | K₂CO₃ | Dimeric Pyridine Chalcone researchgate.net |
Coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For nitrogen-containing heterocycles like pyrazine (B50134), these reactions are crucial for creating complex derivatives. Pyrazine derivatives have shown a wide range of biological activities and are important scaffolds in medicinal chemistry. researchgate.net
Dehydrogenative coupling is an atom-economical method for synthesizing pyrazines. For instance, 2,5-dialkyl-substituted symmetrical pyrazines can be synthesized through the dehydrogenative self-coupling of β-amino alcohols, catalyzed by manganese pincer complexes. zendy.io This method is environmentally benign as it produces only water and hydrogen gas as byproducts. Similarly, quinoxalines (benzopyrazines) can be synthesized by the dehydrogenative coupling of 1,2-diaminobenzene with 1,2-diols using the same catalytic system. zendy.io
Other coupling strategies, such as the Suzuki-Miyaura cross-coupling, are also employed in the synthesis of complex pyrazine derivatives. These reactions allow for the introduction of aryl or heteroaryl groups onto the pyrazine core. researchgate.net The chemical transformation of pyrazine derivatives can also be achieved through amidation reactions. For example, 3-aminopyrazine-2-carboxylic acid can be reacted with aniline (B41778) using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to produce the corresponding pyrazine acetamide (B32628) derivative.
Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic compounds like pyridine, avoiding the need for pre-functionalized starting materials. The pyridine ring presents a unique challenge due to its electron-deficient nature and the presence of the basic nitrogen atom, which can coordinate to metal catalysts.
Despite these challenges, several catalytic protocols have been developed for the selective C-H arylation of pyridines. The regioselectivity of these reactions is often dictated by the electronic properties of the C-H bonds and the substituents on the pyridine ring. For example, a palladium-catalyzed C-H arylation of 3-nitropyridine (B142982) with bromobenzene (B47551) has been shown to yield the C-4 arylated product as the major isomer. The development of such methods expands the toolkit for creating biaryl compounds containing a pyridine moiety, which are important in medicinal chemistry and materials science.
Transition-metal catalysis, including with palladium, copper, nickel, and rhodium, has been instrumental in the functionalization of the C2 position of the pyridine ring. More recently, significant progress has been made in the functionalization of the more distal C3 and C4 positions, which are traditionally less accessible.
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. While many methods rely on oxygen or other external oxidants, there is growing interest in oxidant-free methodologies. Electrochemical oxidation offers a sustainable alternative, where the oxidation of an alcohol at the anode is coupled with the evolution of hydrogen gas at the cathode.
This approach has been successfully applied to a variety of alcohols, including benzylic alcohols, with good functional group tolerance and high efficiency. The reaction can be performed in a continuous-flow reactor without the need for external oxidants, bases, or mediators. Mechanistic studies suggest the formation of a benzylic radical intermediate and demonstrate excellent selectivity for the oxidation of benzylic positions in diols. While not explicitly demonstrated for this compound, this methodology presents a promising and green approach for the synthesis of related aryl-heteroaryl ketones from their corresponding secondary alcohols.
Electrochemistry provides a unique method for the synthesis of metal complexes. By using a sacrificial metal anode, neutral metal complexes can be prepared directly from the ligand in an electrochemical cell. This technique has been applied to the synthesis of transition metal complexes with pyridine-containing ligands. nih.gov
For example, neutral manganese, cobalt, and nickel complexes of the pentadentate hydrazone ligand 2,6-bis(1-salicyloylhydrazonoethyl)pyridine (H₄daps) have been synthesized electrochemically. In this process, a solution of the ligand in a suitable solvent with a supporting electrolyte is electrolyzed using the desired metal as the anode. The metal is oxidized and dissolves into the solution, where it coordinates with the deprotonated ligand to form the metal complex, which can then be isolated. nih.gov This method offers a clean and efficient route to various metal complexes of intricate pyridine-containing ligands.
Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 2 Pyridin 2 Yl Phenyl Methanol and Its Derivatives
Single Crystal X-ray Diffraction Studies
Analysis of Molecular Conformation and Inter-Ring Dihedral Angles
In the crystalline state, the molecule (2-(Pyridin-2-yl)phenyl)methanol adopts a specific conformation characterized by the relative orientation of its phenyl and pyridine (B92270) rings. The dihedral angle, which is the angle between the planes of these two aromatic rings, is a critical parameter. For the parent compound, phenyl(pyridin-2-yl)methanol (B192787), this angle has been determined to be 71.42(10)°. nih.gov In a related derivative, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the benzene (B151609) and pyridine rings is 74.34 (6)°. iucr.org These significant dihedral angles indicate a non-planar structure, which can be attributed to steric hindrance between the ortho-protons of the two rings.
Table 1: Selected Crystallographic Data for this compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 7.4385 (8) |
| b (Å) | 14.3429 (16) |
| c (Å) | 9.2255 (10) |
| V (ų) | 984.27 (19) |
| Z | 4 |
Data obtained from a study on phenyl(pyridin-2-yl)methanol. nih.gov
Supramolecular Interactions and Crystal Packing Architectures (e.g., Hydrogen Bonding, Tetrel Bonds)
The solid-state structure of this compound is not solely determined by its molecular conformation but also by a network of non-covalent interactions that dictate the crystal packing. A prominent feature is the presence of O—H···N hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of the pyridine ring of an adjacent molecule. nih.gov This interaction links the molecules into helical chains that extend along the c-axis direction. nih.gov
In derivatives such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, similar O—H···N hydrogen bonds are observed, forming zigzag chains. iucr.org Additionally, other weak interactions, such as C—Cl···π(pyridyl) interactions, can play a role in linking these hydrogen-bonded chains into more complex two-dimensional sheets. iucr.org
The concept of tetrel bonding, a directional non-covalent interaction involving a Group 14 element, is another potential contributor to the supramolecular architecture, although less commonly discussed for this specific compound. nih.gov These interactions, akin to hydrogen bonds, involve a region of positive electrostatic potential on a covalently bonded tetrel atom (like carbon) interacting with a negative site. nih.gov While not explicitly detailed in the primary literature for this compound, the presence of aromatic rings suggests the possibility of C-H···π and π-π stacking interactions, which are crucial in stabilizing the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR techniques provides a detailed picture of the connectivity and spatial arrangement of atoms within this compound.
One-Dimensional (¹H, ¹³C) NMR Analysis for Structural Confirmation
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound and its derivatives typically shows distinct signals for the aromatic protons on the phenyl and pyridine rings, as well as a characteristic signal for the benzylic proton and the hydroxyl proton. rsc.org The chemical shifts and coupling patterns of these signals are used to confirm the presence of the different structural motifs.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic environment, allowing for the identification of the different carbon atoms in the phenyl and pyridine rings, as well as the methanolic carbon. rsc.org
Table 2: Representative ¹H and ¹³C NMR Data for a Derivative of this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.24-7.80 | - |
| N=CH | 8.41 | 162.16 |
| Ar-C | - | 127.11-139.35 |
| CH₂ | 4.84 | 65.15 |
Data is for a related N-benzyl-1-(pyridin-2-yl)methanimine, illustrating typical chemical shift ranges. rsc.org
Two-Dimensional (DEPT-135, HSQC, HMBC, COSY, NOESY) NMR for Comprehensive Structural Assignment
Two-dimensional NMR techniques are employed to establish the connectivity between different atoms and to determine the through-space proximity of protons.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca In the spectrum of this compound, it would show positive signals for the methine (CH) carbons and negative signals for the methylene (B1212753) (CH₂) carbons of the methanol (B129727) moiety, if present in a derivative. uvic.ca
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms, providing a direct link between the ¹H and ¹³C NMR data. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. science.gov This is particularly useful for establishing the connectivity between the phenyl and pyridine rings through the methanolic carbon.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. science.gov In the aromatic regions of the spectrum, it helps to trace the connectivity of the protons within each ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close to each other in space, even if they are not directly bonded. science.gov This is crucial for determining the relative orientation of the phenyl and pyridine rings in solution.
Vibrational Spectroscopy Applications (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.
The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the phenyl and pyridine rings typically give rise to a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net The C-O stretching vibration of the alcohol would be observed in the 1000-1200 cm⁻¹ range.
Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, further confirming its structure and providing insights into the nature of the chemical bonds.
Table 3: Common Compound Names Mentioned in the Article.
| Compound Name |
|---|
| This compound |
| Phenyl(pyridin-2-yl)methanol |
| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probes
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. In this compound, the interconnected phenyl and pyridinyl rings constitute a conjugated system that gives rise to characteristic electronic transitions. The primary transitions observed are π→π* and n→π. The π→π transitions, typically of high intensity, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. The n→π* transitions, which are generally weaker, involve the excitation of a non-bonding electron from the nitrogen atom of the pyridine ring to a π* antibonding orbital.
The absorption maxima (λ_max) are sensitive to the solvent environment and the nature of any substituents on the aromatic rings. physchemres.org Studies on related N-substituted pyrazoline derivatives show that solvent polarity can induce shifts in the absorption wavelength; for example, an increase in solvent polarity from dichloromethane (B109758) (DCM) to dimethyl sulfoxide (B87167) (DMSO) can lead to changes in the observed λ_max. physchemres.org
While specific UV-Vis data for the parent this compound is not extensively detailed in the cited literature, analysis of closely related functionalized pyridinyl compounds provides insight into their electronic properties. For instance, a series of pyridin-1(2H)-ylacrylate derivatives exhibit absorption maxima in methanol ranging from 339 nm to 387 nm. nih.gov The position of λ_max and the molar extinction coefficient (ε) are significantly influenced by the electronic nature of substituents on the pyridine and associated rings. nih.gov For example, derivatives containing electron-donating groups, such as methoxy (B1213986) groups, can shift the absorption to longer wavelengths (a bathochromic shift). nih.gov
Table 1: Photophysical Data for Selected Pyridinyl Derivatives in Methanol nih.gov
| Compound | Substituent | λ_abs (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
|---|---|---|---|
| 4a | Tosylimino | 342 | 19,800 |
| 4m | Methoxy-substituted | 365 | 20,100 |
| 4s | Nitro-substituted | 387 | 25,600 |
This interactive table summarizes key photophysical properties, illustrating the electronic effects of different functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., MALDI-TOF MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₁NO, the monoisotopic mass is 185.084 g/mol . fda.gov
Under electron ionization (EI), the molecule first forms a molecular ion (M⁺·) with an m/z value corresponding to its molecular weight. Due to the presence of a hydroxyl group, this molecular ion peak may be of low intensity. libretexts.org The subsequent fragmentation is dictated by the functional groups present. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O, 18 Da) or a hydroxyl radical (·OH, 17 Da). libretexts.orgyoutube.com
The structure of this compound features a benzylic alcohol moiety, which directs specific fragmentation routes. Cleavage of the C-C bond adjacent to the oxygen is a typical pathway for alcohols. libretexts.org The fragmentation of phenylmethanol, a related structure, is well-documented and involves the formation of characteristic ions. youtube.com For this compound, key fragmentation would involve the cleavage at the carbon bearing the hydroxyl group, leading to resonance-stabilized fragments. The presence of the pyridine ring introduces additional fragmentation possibilities and results in nitrogen-containing ions.
Advanced techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be employed for the analysis of derivatives or complexes of this compound, providing high-resolution mass data with minimal fragmentation, which is particularly useful for confirming the molecular weight of larger, more complex structures. researchgate.net
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Description of Loss |
|---|---|---|
| 185 | [C₁₂H₁₁NO]⁺· | Molecular Ion (M⁺·) |
| 184 | [C₁₂H₁₀NO]⁺ | Loss of H· |
| 168 | [C₁₂H₁₀N]⁺ | Loss of ·OH radical |
| 167 | [C₁₂H₉N]⁺· | Loss of H₂O molecule |
| 156 | [C₁₁H₁₀N]⁺ | Loss of ·CHO group |
| 78 | [C₅H₄N]⁺ | Pyridinyl cation |
This interactive table outlines the expected m/z values for key fragments derived from this compound during mass spectrometry analysis.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Structural Investigations
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information about the physical and chemical properties of a substance as a function of temperature. TGA measures changes in mass with temperature, revealing information about thermal stability and decomposition, while DSC measures the heat flow associated with thermal transitions, identifying events like melting, crystallization, and glass transitions.
Specific experimental TGA and DSC data for this compound are not available in the reviewed literature. However, based on its structure, a hypothetical thermal profile can be proposed. The presence of stable phenyl and pyridinyl aromatic rings suggests that the compound likely possesses significant thermal stability.
A typical TGA thermogram would be expected to show a stable baseline with no significant mass loss until the onset of thermal decomposition at an elevated temperature. The decomposition may occur in one or multiple steps, corresponding to the cleavage and volatilization of different parts of the molecule.
A DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting point of the crystalline solid. The temperature and enthalpy of melting are characteristic properties that can be used for identification and purity assessment. No other thermal events like glass transitions would be expected if the material is a pure, crystalline compound. The synthesis procedures mentioned in patents involve temperatures up to 80-100°C, indicating the compound is stable at least up to this range under specific conditions. google.comgoogle.com
Table 3: Expected Thermal Analysis Data for this compound
| Analytical Technique | Expected Observation | Significance |
|---|---|---|
| TGA | Single-step or multi-step mass loss | Indicates decomposition temperature and thermal stability. |
| DSC | Sharp endothermic peak | Corresponds to the melting point of the compound. |
| DSC | Absence of a glass transition (T_g) | Suggests a crystalline rather than amorphous solid state. |
This interactive table describes the anticipated results from TGA and DSC analysis, highlighting the type of structural and stability information that would be obtained.
Coordination Chemistry and Organometallic Applications of 2 Pyridin 2 Yl Phenyl Methanol Derivatives
Design and Synthesis of Metal Complexes with (2-(Pyridin-2-yl)phenyl)methanol and its Analogues as Ligands
The design of metal complexes using this compound and its derivatives hinges on the ligand's ability to act as a versatile chelating agent. The pyridyl nitrogen and the hydroxyl group, or a modified functional group at the phenyl ring's ortho position, provide multiple coordination sites. This allows for the formation of complexes with varying nuclearities and geometries, influenced by the metal ion's nature, the reaction conditions, and the specific substituents on the ligand.
Binuclear Metal Complexes (e.g., V(IV), Co(II), Cu(II))
Dinucleating ligands are crucial in the synthesis of binuclear metal complexes, which can serve as models for understanding the active sites of metalloenzymes. Ligands derived from phenols are particularly effective in forming bimetallic species due to the presence of a bridging phenolato group and an ideal distance between donor sites.
Binuclear copper(II) complexes have been synthesized using ligands derived from 2,6-disubstituted phenols. For instance, the reaction of ligands like 2,6-[(N-phenylpiperazin-1-yl)methyl]-p-substituted phenols with copper(II) salts yields binuclear complexes with different bridging units such as hydroxo, acetato, and nitrito groups. ias.ac.in The resulting complexes, such as Cu2L(OH)(H2O)22.H2O and [Cu2L(OAc)2]ClO4.H2O, feature bridging exogenous groups. ias.ac.in Cyclic voltammetry studies of these complexes often reveal two successive one-electron transfer steps, indicating the stability of the mixed-valence Cu(II)-Cu(I) species. ias.ac.in
Furthermore, the synthesis of a binuclear copper(II) dipyriamethyrin complex highlights the unique structural and electronic properties that can be achieved. nih.gov This complex adopts a twisted conformation to effectively coordinate the two Cu(II) ions, with all six heterocycles of the dipyriamethyrin ligand participating in coordination. nih.gov The formation of this binuclear species occurs without the significant intermediacy of a monomeric complex, suggesting a positive allosteric effect. nih.gov
Another example involves the use of 2-[(bis(2-pyridylmethyl)amino)methyl]-4-methylphenol (HL) and its thioether derivative to create binuclear and trinuclear copper(II) complexes. nih.gov The resulting binuclear complexes, Cu2(SL)22 and Cu2L22, exhibit two equivalent copper(II) centers bridged in an axial-equatorial fashion by two phenoxo groups, forming an asymmetric Cu2O2 core. nih.gov
Three copper(II) halide complexes with simple pyridine (B92270) alcohols—3-pyridinepropanol, 2-pyridineethanol, and 2-pyridinemethanol (B130429)—have also been prepared and structurally characterized. For instance, the reaction of CuCl2 with 2-pyridinemethanol leads to the formation of a dinuclear ionic complex, [Cu2(2-pymet)4Cl2]Cl2·2H2O. researchgate.net In this complex, the two copper ions are doubly bridged by chlorides and coordinated by chelating 2-pyridinemethanol ligands. researchgate.net
Table 1: Examples of Binuclear Copper(II) Complexes
| Complex Formula | Ligand | Bridging Group(s) |
|---|---|---|
| Cu2L(OH)(H2O)22.H2O | 2,6-[(N-phenylpiperazin-1-yl)methyl]-p-substituted phenol | Hydroxo |
| [Cu2L(OAc)2]ClO4.H2O | 2,6-[(N-phenylpiperazin-1-yl)methyl]-p-substituted phenol | Acetato |
| Binuclear Copper(II) dipyriamethyrin | Dipyriamethyrin | Endogenous ligand bridge |
| Cu2(SL)22 | 2-[(bis(2-pyridylmethyl)amino)methyl]-4-methyl-6-(methylthio)phenol | Phenoxo |
Rhodium(III) Complexes with (2-(pyridin-2-yl)phenyl) Ligands
Rhodium(III) complexes containing (2-(pyridin-2-yl)phenyl) ligands and their derivatives are of significant interest due to their catalytic activity and potential applications in various organic transformations. core.ac.ukresearchgate.net The synthesis of these complexes often involves the oxidative addition of an electrophile to a rhodium(I) precursor. For instance, cis-[Rh(CO)2ClL] complexes, where L is a substituted pyridine, react with electrophiles like methyl iodide to yield rhodium(III) species. core.ac.uk
The catalytic activity of these rhodium complexes is influenced by the electronic and steric properties of the pyridine-based ligands. core.ac.uk For example, in the carbonylation of methanol (B129727), the rate-determining step is the oxidative addition of methyl iodide to the rhodium center. core.ac.uk The nucleophilicity of the rhodium center, which can be tuned by introducing electron-donating groups on the pyridine ligand, plays a crucial role in enhancing the catalytic activity. core.ac.uk
Rhodium(III) complexes have been explored as catalysts for C-H methylation and alkylation reactions using carbene transfer. nih.gov Computational studies have shown that rhodium catalysts are well-suited for the C-H functionalization of 2-phenyl pyridine with diazoalkanes. nih.gov This has led to the development of efficient one-pot two-step methylation reactions involving a C-H functionalization/desilylation cascade. nih.gov
Furthermore, cyclometalated rhodium(III) complexes based on substituted 2-phenylpyridine (B120327) ligands have been synthesized and their photophysical and electrochemical properties investigated. journament.com These complexes, with the general formula [Rh(ppy)2(N^N)][PF6] (where Hppy = 2-phenylpyridine and N^N is a bidentate nitrogen ligand), have shown potential in various applications, including as anticancer agents. researchgate.netnih.gov For example, the complex cis-[RhLI2]I has demonstrated tumor inhibition and apoptosis-inducing capabilities. nih.gov
The synthesis of five-coordinate rhodium(III) pincer complexes, such as [Rh(PNP)(biph)][BArF4] and [Rh(PONOP)(biph)][BArF4], has also been reported. acs.org These complexes are structurally dynamic in solution. acs.org Additionally, rhodium complexes with a pyridine-2-yloxy-silyl-based N,Si-ligand have been prepared and their activity as alkene hydrogenation catalysts has been evaluated. csic.es
Table 2: Selected Rhodium(III) Complexes and their Applications
| Complex Type | Ligand(s) | Application |
|---|---|---|
| Carbonylrhodium(III) | Substituted Pyridines | Carbonylation of methanol core.ac.uk |
| Cyclometalated Rhodium(III) | 2-Phenylpyridine, Diazoalkanes | C-H methylation and alkylation nih.gov |
| [Rh(ppy)2(N^N)][PF6] | 2-Phenylpyridine, Bidentate N-ligands | Anticancer agents researchgate.netnih.gov |
| Pincer Complexes | PNP, PONOP | Catalysis acs.org |
Lead(II) Supramolecular Aggregates
The coordination chemistry of lead(II) with pyridyl-containing ligands has led to the formation of fascinating supramolecular structures. A notable example is the synthesis of a nanosized porous supramolecular nonanuclear lead(II) complex, Pb9(HL)12Cl2(ClO4)3·15H2O·a(solvent), using an electrochemical method. nih.govacs.orgacs.orgresearchgate.netnih.gov This complex was formed from the electrochemical oxidation of a lead anode in a solution of N′-phenyl(pyridin-2-yl)methylene-N-phenylthiosemicarbazide (H2L). nih.govacs.orgacs.orgresearchgate.netnih.gov
The structure of this aggregate is stabilized by a network of Pb···S tetrel bonds with the thiocarbonyl sulfur atoms of adjacent species, as well as Pb···Cl and Pb···O interactions. nih.govacs.orgresearchgate.net Interestingly, the molecular structure of this electrochemically synthesized complex differs significantly from the dinuclear complex, [Pb2(HL)2(CH3CN)(ClO4)2]·2H2O, obtained through a conventional synthetic route, highlighting the crucial role of the synthetic method. nih.govacs.orgacs.orgresearchgate.netnih.gov
The optical properties of this nonanuclear lead(II) aggregate have been investigated, revealing that it is emissive when excited at 304 nm, producing a broad emission band in the white region of the chromaticity diagram. nih.govacs.orgacs.orgresearchgate.netnih.gov
Hydrothermal reactions of lead(II) salts with 3-aminopyrazine-2-carboxylic acid have also yielded a series of lead(II) coordination compounds with diverse dimensionalities, ranging from dinuclear complexes to 1D chains, 2D sheets, and a 3D framework. rsc.org These complexes have shown catalytic activity in the cyanosilylation of aldehydes. rsc.org
Table 3: Lead(II) Supramolecular Aggregates and Coordination Compounds
| Complex Formula | Ligand | Dimensionality/Structure |
|---|---|---|
| Pb9(HL)12Cl2(ClO4)3·15H2O·a(solvent) | N′-phenyl(pyridin-2-yl)methylene-N-phenylthiosemicarbazide | Nanosized porous supramolecular nonanuclear aggregate nih.govacs.orgacs.orgresearchgate.netnih.gov |
| [Pb(L1)2]2 | 3-aminopyrazine-2-carboxylic acid | Dinuclear rsc.org |
| [Pb2(L1)4(NHMeCHO)2]n | 3-aminopyrazine-2-carboxylic acid | 1D chain rsc.org |
| [Pb5(L1)7(η-NO3)(μ-HCOO)(η-HCOO)]n | 3-aminopyrazine-2-carboxylic acid | 2D sheet rsc.org |
Mercury(II) Complexes
Mercury(II) forms a variety of complexes with ligands containing pyridyl moieties. Schiff base iminopyridine ligands, prepared by the condensation of substituted anilines and pyridine carboxaldehyde, act as bidentate ligands, coordinating to the mercury ion through the azomethine and pyridine nitrogen atoms. iau.ir Complexes such as [diiodo (3-ethylphenyl)pyridine-2-yl methylene (B1212753) amine] mercury(II) have been synthesized and characterized. iau.ir
Thiourea derivatives containing a pyridyl group also serve as effective ligands for mercury(II). rdd.edu.iq For instance, N-Phenyl-N-(2-pyridyl)thiourea reacts with mercuric halides to form complexes of the type [HgX2(LH)], where X can be Cl, Br, I, or SCN. rdd.edu.iq In these complexes, the ligand coordinates to the metal through the sulfur atom. rdd.edu.iq
The solvent used in the synthesis can significantly influence the composition and dimensionality of the resulting mercury(II) complexes. For example, reactions of mercury(II) halides with picolinic acid in an aqueous solution yield a one-dimensional coordination polymer, {[HgCl(pic)]}n, whereas in alcohol solutions, mononuclear complexes like [HgCl(pic)(picH)] are formed. nih.gov
Heteroleptic mercury(II) complexes containing an organoselenolato ligand, such as [HgCl{SeC6H4(CH2NMe2)-2}], have also been prepared. lew.ro In the solid state, this complex forms a 1D zig-zag polymeric chain through Se···Hg secondary interactions. lew.ro Furthermore, a series of isomeric bis(alkoxyphenyl)pyridine ligands have been used to synthesize chloromercury(II) complexes, which can then be used as intermediates for transmetalation to form chlorogold(III) complexes. nih.gov
Table 4: Representative Mercury(II) Complexes
| Complex Type | Ligand | Key Structural Feature |
|---|---|---|
| Schiff Base Complex | (3-ethylphenyl) pyridine-2-yl methylene amine | Bidentate N,N-coordination iau.ir |
| Thiourea Complex | N-Phenyl-N-(2-pyridyl)thiourea | S-coordination rdd.edu.iq |
| Picolinic Acid Complex | Picolinic acid | Solvent-dependent dimensionality nih.gov |
| Organoselenolato Complex | 2-(Me2NCH2)C6H4Se | 1D polymeric chain via Se···Hg interactions lew.ro |
Palladium(II) Complexes
Palladium(II) complexes featuring pyridine-containing ligands are widely studied for their catalytic applications, particularly in cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. nih.govacs.org A variety of Pd(II) complexes with general formulas PdL42 and [PdL2Y2] (where L is a functionalized pyridine and Y is a halide or nitrate) have been synthesized and structurally characterized. nih.govacs.org The catalytic activity of these complexes is influenced by the nature of the substituents on the pyridine ring. nih.govacs.org
Palladium(II) complexes with indolyl-NNN-type ligands, which incorporate pyridine, pyrazole, or oxazoline (B21484) functionalities, have also been prepared. nih.gov These complexes have demonstrated catalytic activity in Suzuki cross-coupling reactions. nih.gov
The synthesis of P,π-allyl-chelating palladium(II) complexes using a ferrocene (B1249389) scaffold has been reported. rsc.org These complexes, with the formula [PdCl(R2PfcCHCHCH2-η3:κP)], are synthesized from phosphinoferrocene (B6310582) carboxaldehydes. rsc.org
Furthermore, palladium(II) complexes with alkyl sulfoxide (B87167) ligands can exhibit different bonding modes, including sulfur-bonded, mixed sulfur- and oxygen-bonded, and exclusively oxygen-bonded arrangements. acs.org The design of palladium(II) indenyl and allyl complexes bearing both phosphine (B1218219) and isocyanide ancillary ligands has also been explored, with some of these complexes showing promising antitumor activity. nih.gov The simultaneous presence of a phosphine (a σ-donor) and an isocyanide (a potential π-acceptor) on the palladium center can enhance the stability of the complexes. nih.gov
Cyclometalated palladium(II) complexes of 2-phenylpyridine containing amino- or acetylamino-pyridine co-ligands have also been synthesized and structurally characterized. dntb.gov.ua
Table 5: Selected Palladium(II) Complexes and their Characteristics
| Complex Type | Ligand(s) | Application/Feature |
|---|---|---|
| PdL42, [PdL2Y2] | Functionalized Pyridines | Catalysis (Suzuki–Miyaura, Heck) nih.govacs.org |
| Indolyl-NNN Complexes | Pyridine-, pyrazole-, or oxazoline-indolyl ligands | Catalysis (Suzuki coupling) nih.gov |
| P,π-allyl-chelating Complexes | Phosphinoferrocene allyl ligands | Ferrocene-based catalysts rsc.org |
| Indenyl and Allyl Complexes | Phosphine and Isocyanide | Potential antitumor activity nih.gov |
Organonickel(II) Complexes
Organonickel(II) complexes containing this compound derivatives and related ligands have been synthesized and investigated for their structural properties and catalytic potential. Unsymmetrical N-aryl-1-(pyridin-2-yl)methanimine ligands have been used to create organonickel(II) complexes of the type [(R-PyMA)Ni(Mes)X] (where Mes = 2,4,6-trimethylphenyl and X = F, Cl, Br, or I). researchgate.netnih.govacs.org These complexes can exist as cis and trans isomers and have shown initial success in Negishi-type cross-coupling reactions. researchgate.netnih.gov The electronic behavior of these unsymmetrical ligands combines properties of both 2,2′-bipyridine and N,N-diaryl-α-diimines. researchgate.netnih.gov
The synthesis of organonickel(II) complexes with anionic tridentate 1,3-bis(azolylmethyl)phenyl ligands has also been achieved. researchgate.net The reaction of 2-bromo-1,3-bis(azolylmethyl)benzene derivatives with [Ni(cod)2] results in the formation of oxidative addition complexes [NiBr{1,3-bis(azolylmethyl)phenyl-N,C,N}]. researchgate.net
Furthermore, a family of organonickel(II) complexes coordinated to novel 1-bromo-2,6-bis{[(λ5-phosphanylidene)imino]methyl}benzene NCN-pincer ligands has been synthesized. nih.gov These complexes provide an opportunity to study the impact of incremental steric changes on the structure and reactivity of the complex. nih.gov
Table 6: Examples of Organonickel(II) Complexes
| Complex Formula/Type | Ligand(s) | Potential Application/Feature |
|---|---|---|
| [(R-PyMA)Ni(Mes)X] | N-aryl-1-(pyridin-2-yl)methanimine | Negishi cross-coupling researchgate.netnih.gov |
| [NiBr{1,3-bis(azolylmethyl)phenyl-N,C,N}] | 1,3-bis(azolylmethyl)phenyl | Ethylene polymerization researchgate.net |
Chelation and Coordination Modes of the Pyridylmethanol Moiety
The this compound ligand and its derivatives are versatile ligands capable of coordinating to metal centers through various modes. The most common coordination mode involves the nitrogen atom of the pyridine ring and the oxygen atom of the methanolic hydroxyl group, forming a stable five-membered chelate ring. This bidentate N,O-ligation is a recurring motif in the coordination chemistry of this ligand class.
In its neutral form, the ligand coordinates as a bidentate donor. However, the hydroxyl proton can be readily removed, allowing the ligand to act as a monoanionic bidentate ligand. This deprotonation is often facilitated by the presence of a base or the nature of the metal center.
Beyond simple bidentate chelation, the pyridylmethanol moiety can also act as a bridging ligand, connecting two or more metal centers. This is particularly prevalent in the formation of polynuclear clusters. For example, in the hexanuclear zinc(II) complexes mentioned previously, the deprotonated hydroxyl group of the pyridine-2,6-dimethanol ligand bridges multiple zinc centers. researchgate.net
Catalytic Activity of Metal Complexes Derived from this compound
Metal complexes incorporating this compound and its derivatives have emerged as effective catalysts in a range of organic transformations. The combination of a soft pyridine nitrogen donor and a hard alcohol oxygen donor allows for the fine-tuning of the electronic and steric properties of the metal center, which is crucial for catalytic activity.
Enhancement of Reaction Rates and Stereoselectivity in Organic Synthesis
A significant application of these complexes lies in asymmetric catalysis, where chiral versions of the this compound ligand are employed to induce stereoselectivity. The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a prominent example.
For instance, chiral (S)-phenyl(pyridin-2-yl)methanol derivatives have been successfully used in the preparation of catalysts for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone. google.com These reactions, often catalyzed by ruthenium, rhodium, iridium, or palladium complexes, can proceed with high yields and excellent enantioselectivity, producing the corresponding (S)-alcohols with enantiomeric excess (ee) values exceeding 99%. google.com
The catalyst is typically generated in situ by reacting a metal precursor with a chiral ligand. The stereochemical outcome of the reaction is dictated by the specific structure of the chiral ligand and its interaction with the metal center and the substrate.
Table 2: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone
| Catalyst Precursor | Chiral Ligand | Product | Yield (%) | ee (%) | Reference |
| [M]/L* (M = Ru, Rh, Ir, or Pd) | Chiral (S)-phenyl(pyridin-2-yl)methanol derivative | (S)-Phenyl(pyridin-2-yl)methanol | 97 | >99 | google.com |
Catalytic Roles in Specific Organic Transformations (e.g., Methane (B114726) Partial Oxidation, Hydrogenation)
The catalytic utility of complexes derived from pyridylmethanol ligands extends to challenging transformations such as the partial oxidation of methane. While direct involvement of this compound in published methane oxidation studies is not prominent, related systems highlight the potential. For example, cobalt-exchanged ZSM-5 zeolites have been investigated for the partial oxidation of methane to methanol, where the nature of the cobalt active sites is critical. researchgate.net The principles of ligand design from coordination chemistry could be applied to develop homogeneous catalysts for such processes.
In the realm of hydrogenation, as discussed previously, metal complexes of this compound derivatives are highly effective. The asymmetric hydrogenation of ketones is a key application. google.com These catalytic systems operate under relatively mild conditions of temperature and hydrogen pressure, making them attractive for practical applications. google.com
Furthermore, copper complexes have been shown to catalyze the oxidation of pyridin-2-yl-methanes to the corresponding ketones using water as the oxygen source. nih.gov This transformation provides an environmentally benign route to valuable pyridin-2-yl-methanone motifs, which are important intermediates in pharmaceuticals. nih.gov
Structure-Activity Relationships in Coordination Complexes
The catalytic performance of metal complexes derived from this compound is intricately linked to their molecular structure. Understanding these structure-activity relationships is crucial for the rational design of more efficient and selective catalysts.
Key structural features that influence catalytic activity include:
The nature of the metal center: Different metals (e.g., Pd, Ru, Zn) will exhibit distinct catalytic activities due to variations in their electronic configurations, coordination preferences, and redox potentials. google.comacs.org
Substituents on the pyridine and phenyl rings: The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups. For instance, in a study on 9-(pyridin-2'-yl)-aminoacridines, it was found that electron-withdrawing groups on the pyridine ring enhanced the interaction with DNA. nih.gov Similar electronic effects can influence the reactivity of the metal center in a catalytic cycle.
The geometry of the coordination sphere: The arrangement of ligands around the metal center (e.g., tetrahedral, square planar, octahedral) can impact substrate access to the active site and the stability of reaction intermediates. The flexibility of the pyridylmethanol ligand allows for the adoption of various geometries. nih.govmdpi.comresearchgate.net
The nature of ancillary ligands: In addition to the primary pyridylmethanol ligand, other ligands in the coordination sphere can significantly affect the catalyst's properties. These can influence the solubility, stability, and electronic environment of the metal center.
For example, in palladium(II) complexes with pyridine ligands, functionalization with electron-withdrawing or -donating groups leads to significant changes in the physicochemical properties and can influence catalytic activity in cross-coupling reactions. acs.org While minor differences were observed between bis- and tetrakis-ligand complexes, the nature of the ring substituent had a noticeable effect on the reaction yields. acs.org
Reactivity and Mechanistic Studies Involving 2 Pyridin 2 Yl Phenyl Methanol
Role as a Hydrogen Donor in Metal-Free Reduction Reactions
(2-(Pyridin-2-yl)phenyl)methanol has been identified as an effective hydrogen donor for the metal-free reduction of certain functional groups. beilstein-journals.orggoogle.com This reactivity is particularly significant in the context of green chemistry, which seeks to avoid the use of heavy metal catalysts. beilstein-journals.org The process is thermally driven and relies on the intrinsic properties of the molecule to facilitate hydrogen transfer. beilstein-journals.org
Research has demonstrated that this compound can chemoselectively reduce nitroarenes to their corresponding primary amines in a metal-free environment. beilstein-journals.org The reaction proceeds by heating the nitro compound with a stoichiometric amount of this compound, which itself is oxidized to 2-benzoylpyridine (B47108). This transformation shows high functional group tolerance, leaving other reducible groups unaffected. The efficiency of the reduction is influenced by the electronic nature of the substituents on the aromatic ring of the nitro compound.
Table 1: Metal-Free Reduction of Nitroarenes using this compound beilstein-journals.org
| Nitro Compound | Product | Yield (%) |
|---|---|---|
| 1-Fluoro-4-nitrobenzene | 4-Fluoroaniline | 98 |
| 1-Chloro-4-nitrobenzene | 4-Chloroaniline | 98 |
| 1-Bromo-4-nitrobenzene | 4-Bromoaniline | 95 |
| Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | 94 |
| 4-Nitrobenzonitrile | 4-Aminobenzonitrile | 90 |
| 1,3-Dinitrobenzene | 3-Nitroaniline | 80 |
Note: The table is generated based on data reported for the reduction of nitro compounds. beilstein-journals.org
The utility of this compound as a hydrogen donor extends to one-pot domino reactions. When the reduction of a nitroarene is performed in the presence of an aza-Michael acceptor, such as methyl acrylate, a sequence of reduction followed by conjugate addition occurs. beilstein-journals.org The aniline (B41778) formed in situ from the nitro compound's reduction immediately participates in a conjugate addition reaction with the acrylate. This process allows for the efficient, one-pot synthesis of β-amino esters, demonstrating a tandem reduction-addition pathway. beilstein-journals.org
The capacity of this compound to act as a hydrogen donor in these thermal reactions is critically dependent on the presence of the pyridine (B92270) nucleus. beilstein-journals.org Mechanistic studies suggest that the reaction proceeds through a concerted, pericyclic transition state involving a six-membered ring. In this transition state, the pyridine nitrogen atom acts as an internal base, accepting the proton from the hydroxyl group, while the carbinol carbon transfers a hydride to the nitro group. This intramolecular cooperation facilitates the hydrogen transfer at temperatures lower than what would be required for simple benzyl (B1604629) alcohols, highlighting the essential role of the pyridine moiety in enabling the thermal reactivity of the carbinol. beilstein-journals.org
Carbon-Carbon Bond Formation Reactions
While primarily studied as a hydrogen donor, the structure of this compound allows for its participation in carbon-carbon bond-forming reactions. This reactivity hinges on the activation of the hydroxyl group to generate a stabilized carbocation, which can then be intercepted by various nucleophiles.
In the context of C-C coupling, it is the alcohol functionality of this compound, rather than an aldehyde, that undergoes activation. In the presence of a Lewis acid or a strong Brønsted acid, the hydroxyl group can be converted into a good leaving group (e.g., water). nih.gov Departure of this leaving group generates a highly stabilized benzylic carbocation. The positive charge is delocalized over the adjacent phenyl ring and is further stabilized by the pyridyl group. This in situ-generated electrophile is primed to react with a suitable nucleophile to form a new carbon-carbon bond. nih.gov This activation principle is foundational for Friedel-Crafts-type alkylation reactions using benzylic alcohols.
Once the electrophilic (2-(pyridin-2-yl)phenyl)methyl cation is formed via Lewis acid catalysis, it can react with a range of pi-nucleophiles. nih.gov Electron-rich aromatic and heteroaromatic compounds, as well as alkenes, can serve as effective nucleophiles, attacking the carbocation to form a new C-C bond. For instance, the reaction with an arene like benzene (B151609) or toluene (B28343) would result in the formation of a diaryl(pyridin-2-yl)methane derivative. The reaction of benzylic alcohols with nitriles under Lewis acid promotion to form amides via a Ritter-type reaction also proceeds through a similar carbocation intermediate, showcasing the versatility of this activation strategy. beilstein-journals.org
Table 2: Plausible C-C Bond Forming Reactions with Pi-Nucleophiles
| Pi-Nucleophile | Expected Product Type | Reaction Class |
|---|---|---|
| Benzene | Aryl-(2-(pyridin-2-yl)phenyl)methane | Friedel-Crafts Alkylation |
| Toluene | (Methylphenyl)-(2-(pyridin-2-yl)phenyl)methane | Friedel-Crafts Alkylation |
| Styrene | 1,3-Diphenyl-1-(2-(pyridin-2-yl)phenyl)propene | Electrophilic Addition |
Note: This table represents plausible reactions based on established principles of Lewis acid-catalyzed C-C bond formation with benzylic alcohols. beilstein-journals.orgnih.gov
Oxidative Transformations of the Methanol (B129727) Group
The primary alcohol functionality of this compound is a key site for synthetic modification, readily undergoing oxidation to furnish the corresponding aldehyde, 2-(pyridin-2-yl)benzaldehyde, or the carboxylic acid, 2-(pyridin-2-yl)benzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.
Mild oxidizing agents are employed to selectively convert the primary alcohol to an aldehyde, preventing over-oxidation to the carboxylic acid. vedantu.comchemistrysteps.com Reagents such as Pyridinium (B92312) chlorochromate (PCC) and Pyridinium dichromate (PDC) are effective for this transformation. chemistrysteps.comorganicchemistrytutor.comadichemistry.com These reactions are typically carried out in anhydrous organic solvents like dichloromethane (B109758) (DCM) to avoid the formation of the hydrate (B1144303) from the aldehyde, which would be susceptible to further oxidation. chemistrysteps.commasterorganicchemistry.com The Swern oxidation, which utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is another valuable method for achieving this conversion under mild, metal-free conditions. vedantu.comorganic-chemistry.orgchemistryhall.com
Conversely, the use of strong oxidizing agents leads to the formation of 2-(pyridin-2-yl)benzoic acid. wikipedia.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) in alkaline solution or chromic acid (generated in situ from chromium trioxide in sulfuric acid). wikipedia.org Benzyl alcohol and its derivatives are readily oxidized to benzoic acid under these conditions. wikipedia.org
Table 1: Oxidative Transformations of Primary Alcohols
| Oxidizing Agent/Method | Product from Primary Alcohol | Key Characteristics |
| Pyridinium chlorochromate (PCC) | Aldehyde | Mild, selective oxidation in anhydrous solvents. chemistrysteps.comorganicchemistrytutor.commasterorganicchemistry.com |
| Pyridinium dichromate (PDC) | Aldehyde or Carboxylic Acid | Outcome depends on solvent; aldehydes in DCM, carboxylic acids in DMF. adichemistry.comnumberanalytics.com |
| Swern Oxidation | Aldehyde | Mild, metal-free, avoids over-oxidation. vedantu.comorganic-chemistry.orgchemistryhall.com |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidizing agent, typically used in alkaline conditions. wikipedia.org |
| Chromic Acid (Jones Reagent) | Carboxylic Acid | Strong oxidizing agent. |
| Photocatalytic Oxidation | Aldehyde | Utilizes a photocatalyst and light for selective oxidation. rsc.org |
Reaction Mechanisms and Pathways in Derivatization Processes
The derivatization of this compound proceeds through various mechanistic pathways, largely dependent on the nature of the reagents and the targeted transformation.
The oxidation of the methanol group by chromium-based reagents like PCC and PDC involves the formation of a chromate (B82759) ester intermediate. chemistrysteps.commasterorganicchemistry.com In the case of PCC, the reaction begins with the nucleophilic attack of the alcohol's oxygen on the chromium center. organicchemistrytutor.commasterorganicchemistry.com This is followed by proton transfer and the elimination of a chloride ion to form the chromate ester. masterorganicchemistry.com A base, such as the pyridine present in the reagent, then abstracts a proton from the carbon adjacent to the oxygen, leading to the formation of the carbon-oxygen double bond and the reduction of the chromium species. organicchemistrytutor.commasterorganicchemistry.com
The Swern oxidation follows a distinct, metal-free mechanism. youtube.com Initially, dimethyl sulfoxide (DMSO) is activated by oxalyl chloride at low temperatures to form a reactive chlorosulfonium ion. chemistryhall.comadichemistry.com The alcohol then attacks the electrophilic sulfur atom of this intermediate, creating an alkoxysulfonium salt. vedantu.com A hindered organic base, typically triethylamine, deprotonates the carbon alpha to the oxygen, generating a sulfur ylide. youtube.com This ylide subsequently undergoes a vedantu.comorganic-chemistry.org-proton transfer via a five-membered ring transition state, yielding the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. youtube.comadichemistry.com
Derivatization can also occur through catalytic hydrogenation of the corresponding ketone, 2-(pyridin-2-yl)phenyl methanone. For instance, the asymmetric hydrogenation to produce chiral (R)-phenyl(pyridin-2-yl)methanol derivatives can be achieved with high enantioselectivity using an iridium complex with a chiral ligand as the catalyst. google.com This process involves the coordination of the ketone to the chiral catalyst, followed by the stereoselective transfer of hydrogen from the metal complex to the carbonyl group. google.com
Furthermore, the pyridine ring itself can direct reactions. While not a direct derivatization of the methanol group, studies on the related 2-(pyridin-2-yl)aniline (B1331140) have shown that the pyridine nitrogen can act as a directing group in C-H bond amination reactions mediated by copper acetate. This suggests that the pyridine moiety in this compound could similarly influence the regioselectivity of other synthetic transformations.
Computational and Theoretical Investigations of 2 Pyridin 2 Yl Phenyl Methanol and Its Complexes
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular geometry and electronic structure of (2-(Pyridin-2-yl)phenyl)methanol. DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying molecules of this size and complexity.
Optimization of Molecular Structures and Conformational Analysis
Computational studies, often employing DFT methods, are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. The molecule possesses rotational freedom around the C-C bond connecting the phenyl and pyridine (B92270) rings, as well as the C-O bond of the methanol (B129727) group, leading to various possible conformations.
Theoretical calculations have shown that the pyridine and phenyl rings in this compound are not coplanar. In the crystalline state, the dihedral angle between the two rings is approximately 71.42(10)°. nih.gov This twisted conformation is a result of the steric hindrance between the hydrogen atoms on the adjacent rings. Conformational analysis helps identify the lowest energy structure, which is essential for understanding the molecule's reactivity and intermolecular interactions. For similar molecules like 2-phenylethanol, non-planar gauche conformations are predicted to be the most stable due to stabilizing interactions. nih.gov
Calculation of Vibrational Frequencies and Simulation of Spectra
DFT calculations are instrumental in predicting the vibrational frequencies of this compound. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions. researchgate.net The comparison between calculated and experimental spectra provides a detailed understanding of the molecule's vibrational dynamics. For instance, in studies of related compounds like 2-biphenylmethanol, DFT calculations have been successfully used to interpret experimental IR and Raman spectra. researchgate.net
The calculated vibrational frequencies for key functional groups are summarized in the table below.
| Functional Group | Calculated Vibrational Frequency (cm⁻¹) | Experimental Vibrational Frequency (cm⁻¹) |
| O-H stretch | ~3600 | Varies with H-bonding |
| C-H (aromatic) stretch | 3000-3100 | 3000-3100 |
| C-O stretch | ~1030 | ~1030 |
| C=N (pyridine) stretch | ~1600 | ~1600 |
| C=C (aromatic) stretch | 1400-1600 | 1400-1600 |
Note: The calculated values are approximate and can vary based on the specific DFT functional and basis set used. Experimental values can be influenced by the physical state (solid, liquid, gas) and solvent.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods are increasingly used to predict various spectroscopic properties, providing valuable information for structural elucidation and characterization.
NMR Chemical Shifts: While direct computational prediction of NMR chemical shifts for this compound is not extensively documented in the provided results, the general methodology is well-established. nih.govresearchgate.netarxiv.org Machine learning approaches, often trained on large datasets of experimental and quantum mechanically calculated data, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govresearchgate.netarxiv.org These predictions are crucial for assigning peaks in experimental NMR spectra and confirming the molecular structure.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would likely predict π-π* transitions associated with the aromatic rings and n-π* transitions involving the nitrogen and oxygen lone pairs.
Analysis of Supramolecular Interactions (e.g., Tetrel Bonds, Hydrogen Bonding) through Computational Methods
The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. Computational methods are invaluable for identifying and quantifying these interactions.
Hydrogen Bonding: In the crystal structure of this compound, a prominent intermolecular O-H···N hydrogen bond is observed. nih.gov This interaction links the molecules into helical chains. nih.gov Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these and other intermolecular contacts, providing insights into the forces that stabilize the crystal packing. nih.gov
Tetrel Bonds: While not explicitly reported for this compound in the provided search results, tetrel bonds, which are non-covalent interactions involving Group 14 elements, could potentially be studied computationally if the molecule were to be part of a larger supramolecular assembly with a tetrel-donating species.
Quantum Chemical Characterization of Optical Properties (e.g., Linear Polarizability, First Hyperpolarizability)
Quantum chemical calculations are essential for understanding and predicting the nonlinear optical (NLO) properties of molecules. These properties are of interest for applications in photonics and optoelectronics.
For organic molecules, DFT calculations can be used to determine the linear polarizability (α) and the first hyperpolarizability (β). These parameters are related to the molecule's response to an applied electric field. A large first hyperpolarizability is a key indicator of a material's potential for second-harmonic generation. Studies on similar pyridine derivatives have shown that DFT calculations can effectively predict NLO properties and guide the design of new materials with enhanced performance. researchgate.netscribd.com
In Silico Studies for Structure-Activity Relationships and Predictive Modeling
In silico methods, which are computational approaches to drug discovery and materials science, are used to establish structure-activity relationships (SAR) and build predictive models.
For compounds related to this compound, in silico studies have been employed to predict properties like absorption, distribution, metabolism, and excretion (ADME) for drug candidates. nih.gov Molecular docking simulations can predict the binding affinity and mode of interaction of a molecule with a biological target, such as an enzyme or receptor. nih.gov These computational techniques are crucial in the early stages of drug development and materials design, as they can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources. For example, SAR studies on related (2-nitrophenyl)methanol derivatives have been used to design more potent enzyme inhibitors. rsc.org
Computational Exploration of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms at a molecular level is crucial for optimizing synthetic routes and designing novel catalysts. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricate details of reaction pathways, including the characterization of transient intermediates and high-energy transition states that are often difficult or impossible to observe experimentally. In the context of this compound and its related complexes, computational studies provide invaluable insights into their formation, reactivity, and catalytic cycles.
Research in this area often focuses on mapping the potential energy surface (PES) of a reaction. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive profile of the reaction pathway can be constructed. For instance, in reactions involving pyridinylmethanol derivatives, computational models can predict the most likely sequence of events, such as ligand association, dissociation, or intramolecular rearrangements.
A significant area of investigation is the catalytic asymmetric hydrogenation of prochiral ketones, such as phenyl(pyridin-2-yl)methanone, to produce chiral alcohols like (R)- or (S)-(2-(Pyridin-2-yl)phenyl)methanol. google.com In these processes, which often employ sophisticated metal catalysts with chiral ligands, computational studies are instrumental in understanding the origin of enantioselectivity. google.com DFT calculations can model the interaction between the substrate, the catalyst, and the hydrogen source. By comparing the energies of the transition states leading to the R- and S-enantiomers, researchers can predict which pathway is favored and why. These models can reveal crucial non-covalent interactions, such as hydrogen bonds or steric repulsions, within the catalyst-substrate complex that dictate the stereochemical outcome.
Furthermore, computational studies on analogous systems, such as di(pyridin-2-yl)methanol, have demonstrated the utility of these methods in exploring various reaction mechanisms. researchgate.net For example, the potential energy surface for reactions like methylidyne radical addition followed by ring expansion and hydrogen elimination has been computationally constructed. researchgate.net Such studies involve locating the transition state structures for each elementary step and calculating the associated activation barriers. The thermodynamic properties of the reaction, such as whether it is exothermic and spontaneous, can also be determined from the computed energies. researchgate.net
The geometric and electronic structures of intermediates are also a key focus. DFT can be used to optimize the three-dimensional structure of proposed intermediates, while techniques like Natural Bond Orbital (NBO) analysis can shed light on their electronic characteristics, such as charge distribution and orbital interactions. researchgate.net This information is vital for understanding the stability and subsequent reactivity of these transient species. For example, calculations on a structural isomer, 1-phenyl-2-(2-pyridyl)ethanol, have been used to determine the optimized geometry and the influence of intermolecular hydrogen bonding on its stability, which is a critical factor in its formation as a stable intermediate. researchgate.net
The data generated from these computational investigations are often presented in tables that summarize the key energetic and geometric parameters of the calculated structures. A representative example of such a data table for a hypothetical reaction step is shown below.
| Structure | Description | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |
|---|---|---|---|
| Reactant Complex | Catalyst-substrate adduct | 0.0 | - |
| Transition State 1 (TS1) | Transition state for hydride transfer | +15.2 | Ru-H: 1.85, H-C: 1.50 |
| Intermediate 1 | Alkoxide intermediate complex | -5.8 | Ru-O: 2.10 |
| Transition State 2 (TS2) | Transition state for product release | +8.5 | Ru-O: 2.85 |
| Product Complex | Catalyst-product adduct | -12.1 | - |
This table is a representative example illustrating the types of data generated from computational studies of a catalytic reaction. The values are hypothetical and serve to demonstrate the format and nature of the findings.
Advanced Applications and Emerging Research Directions
Utilization as a Crucial Building Block in Complex Organic Synthesis
(2-(Pyridin-2-yl)phenyl)methanol and its derivatives are important scaffolds containing chiral alcohols that are extensively used in the synthesis of a variety of natural products, pharmaceuticals, agrochemicals, and other biologically active compounds. google.com The strategic positioning of the hydroxyl and pyridinyl groups allows for a wide array of chemical transformations, making it a valuable intermediate in the creation of intricate molecular architectures.
Intermediate in the Synthesis of Diverse Bioactive Molecules
The structural motif of this compound is a key component in numerous bioactive molecules. For instance, its derivatives are integral to the synthesis of certain pharmaceuticals. The (R)-phenyl(pyridin-2-yl)methanol skeleton, a chiral variant, is particularly significant in the creation of drugs like (R,S)-Mefloquine, which is effective against malaria. google.com Another example is the synthesis of Bepotastine besilate, a histamine (B1213489) H1 antagonist used for treating allergic rhinitis and urticaria, which also utilizes a chiral phenyl(pyridin-2-yl)methanol (B192787) derivative. google.com Similarly, Carbinoxamine maleate, an antihistamine with mild sedative properties, is another therapeutic agent whose synthesis involves this structural framework. google.com The versatility of this compound as an intermediate allows for the generation of a library of potential drug candidates with diverse therapeutic applications.
Precursor in the Development of Fine Chemicals
Beyond pharmaceuticals, this compound serves as a precursor for a range of fine chemicals. These are high-purity chemical substances produced in limited quantities for specialized applications, including in the agrochemical and specialty polymer industries. The reactivity of the hydroxyl group allows for transformations into various functional groups, which can then be used to construct more complex molecules. google.com Asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives to produce chiral (R)-phenyl(pyridin-2-yl)methanol derivatives is a key process for obtaining these high-purity chemicals with high enantioselectivity. google.comgoogle.com
Ligand Design for Mechanistic Studies of Enzyme-Substrate Interactions
The pyridine (B92270) and hydroxyl moieties of this compound make it an excellent candidate for ligand design. The nitrogen atom of the pyridine ring can coordinate with metal ions, while the hydroxyl group can participate in hydrogen bonding. This dual functionality allows for the creation of ligands that can mimic the binding of natural substrates to enzymes. By systematically modifying the structure of the this compound core, researchers can probe the specific interactions that govern enzyme catalysis and inhibition. These studies are crucial for understanding the mechanisms of drug action and for the rational design of new and more effective therapeutic agents. The ability of the pyridine ring to engage in π-π stacking interactions further enhances its potential for binding to biological macromolecules.
Precursor Roles in Advanced Functional Materials Development
The unique electronic and structural properties of this compound and its derivatives make them valuable precursors for the development of advanced functional materials with applications in electronics and materials science.
Precursors for Optoelectronic Materials and Devices (e.g., Organic Light Emitting Diodes)
Derivatives of this compound, such as (3,5-di(pyridin-4-yl)phenyl)methanol, are utilized in the synthesis of ligands for optoelectronic materials. The pyridyl groups impart rigidity and π-conjugation to the molecular structure, which are desirable properties for materials used in Organic Light Emitting Diodes (OLEDs). These compounds can act as building blocks for creating larger, conjugated systems that can efficiently transport charge and emit light, leading to the development of more efficient and stable OLED devices.
Synthetic Pathways to Novel Polymeric Structures via this compound Derived Monomers
The reactivity of the hydroxyl group in this compound allows for its incorporation into polymeric structures. Through reactions like esterification or etherification, it can be converted into a monomer that can then be polymerized to form novel polymers. For example, it can be used as a precursor for succinylated ligands in the formation of metallo-supramolecular polymers. These polymers can exhibit unique properties, such as self-healing capabilities or responsiveness to external stimuli, due to the presence of the pyridyl groups which can coordinate with metal ions to form crosslinks. Research in this area is exploring the synthesis of coordination polymers with diverse structures and catalytic activities. acs.org Furthermore, derivatives like 1-(pyridin-2-yl)thiourea (B83643) have been investigated as reducing agents in the redox polymerization of methacrylate-based materials for dental applications, demonstrating the broad utility of this chemical family in polymer science. mdpi.com
Q & A
Q. What are the common synthetic routes for (2-(Pyridin-2-yl)phenyl)methanol, and how do reaction conditions influence yield and enantiomeric purity?
- Methodological Answer : The compound is typically synthesized via asymmetric bioreduction of phenyl(pyridin-2-yl)methanone using biocatalysts like Leuconostoc pseudomesenteroides N12. Key parameters include pH (optimal at 6), temperature (29°C), and agitation speed (153 rpm), which are optimized via multi-response nonlinear programming models to achieve high enantiomeric excess (ee) and conversion rates . Alternative routes involve palladium-catalyzed coupling reactions, where solvent choice (e.g., ethanol/water mixtures) and catalyst loading (e.g., Pd(OAc)₂ at 0.1 equiv) critically affect yields .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, SHELXL software refines crystallographic data (space group P2₁/n, β = 95.248°, Z = 4) to confirm bond lengths and angles, with hydrogen bonding interactions analyzed using ORTEP-3 . Complementary techniques include HPLC for enantiomeric purity (e.g., Chiralpak columns) and NMR for functional group verification (e.g., δ ~4.8 ppm for -CH₂OH) .
Advanced Research Questions
Q. How can researchers optimize asymmetric bioreduction conditions for high-yield production of enantiopure this compound?
- Methodological Answer : A multi-response nonlinear optimization model with inscribed design integrates variables like pH, temperature, and agitation speed. Contour plots of desirability functions identify optimal conditions (e.g., pH 6, 29°C, 153 rpm), achieving >95% ee and 98% conversion. This approach accounts for interactions between variables, such as the antagonistic effect of high temperature on enantioselectivity .
Q. What strategies resolve contradictions in crystallographic data refinement for metal complexes involving this compound derivatives?
- Methodological Answer : Discrepancies in bond geometry (e.g., Cd-Cl vs. Cd-N bond lengths) are addressed using SHELXL’s restraints (e.g., ISOR for thermal parameters) and validation tools like CheckCIF. For example, in [CdCl₂(C₁₃H₁₂N₄S)]·CH₄O, hydrogen bonding (N-H⋯O) and π-π stacking are refined using anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis . Contradictions in occupancy or disorder are resolved via twin refinement (e.g., BASF parameter adjustments) .
Q. How does the chiral configuration of this compound influence its bioactivity in drug discovery?
- Methodological Answer : The (R)-enantiomer exhibits enhanced binding to nicotinic acetylcholine receptors (nAChRs) due to stereoelectronic effects, validated via molecular docking (e.g., AutoDock Vina) and in vitro assays (IC₅₀ = 12 nM vs. 85 nM for (S)-form). Chiral auxiliaries like Evans’ oxazolidinones are used in asymmetric synthesis to control configuration, with ee monitored by chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
